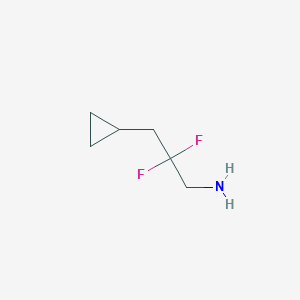
3-Cyclopropyl-2,2-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2,2-difluoropropan-1-amine is an organic compound with the molecular formula C6H11F2N It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2,2-difluoropropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable precursor, followed by cyclopropanation and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Cyclopropyl-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atoms contribute to its unique reactivity and binding properties. These interactions can influence various biological processes, making the compound valuable for research in drug development and other fields .
Comparison with Similar Compounds
- 3-Cyclopropyl-3,3-difluoropropan-1-amine
- Cyclopropanepropanamine, β,β-difluoro-
Comparison: Compared to similar compounds, 3-Cyclopropyl-2,2-difluoropropan-1-amine is unique due to its specific substitution pattern and the presence of both cyclopropyl and difluoro groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3-cyclopropyl-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-6(8,4-9)3-5-1-2-5/h5H,1-4,9H2 |
InChI Key |
JHSOCIXCZBVBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















